molecular formula C27H22O8 B3254302 1,6-ANHYDRO-B-D-GLUCOSE 2,3,4-TRIBENZOAT E CAS No. 23567-05-7

1,6-ANHYDRO-B-D-GLUCOSE 2,3,4-TRIBENZOAT E

Cat. No.: B3254302
CAS No.: 23567-05-7
M. Wt: 474.5 g/mol
InChI Key: PUALUCOESOGESO-GWQOTCSHSA-N
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Description

1,6-Anhydro-B-D-glucose 2,3,4-tribenzoate is a chemical compound with the molecular formula C27H22O8 and a molecular weight of 474.46 g/mol . This compound is derived from glucose and is characterized by the presence of three benzoyl groups attached to the glucose molecule. It is commonly used in various chemical and industrial applications due to its unique properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

1,6-Anhydro-B-D-glucose 2,3,4-tribenzoate can be synthesized through the esterification of 1,6-anhydro-B-D-glucose with benzoyl chloride in the presence of a base such as pyridine . The reaction typically involves the following steps:

  • Dissolving 1,6-anhydro-B-D-glucose in an appropriate solvent like dichloromethane.
  • Adding benzoyl chloride dropwise to the solution while maintaining a low temperature.
  • Adding pyridine to the reaction mixture to act as a catalyst and base.
  • Stirring the reaction mixture at room temperature for several hours.
  • Purifying the product through recrystallization or column chromatography.

Industrial Production Methods

Industrial production of 1,6-anhydro-B-D-glucose 2,3,4-tribenzoate follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade solvents and reagents, and the reaction conditions are optimized for higher yields and purity. The purification process may involve advanced techniques such as high-performance liquid chromatography (HPLC) to ensure the quality of the final product .

Chemical Reactions Analysis

Types of Reactions

1,6-Anhydro-B-D-glucose 2,3,4-tribenzoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

1,6-Anhydro-B-D-glucose 2,3,4-tribenzoate has several scientific research applications, including:

    Chemistry: Used as a precursor for the synthesis of various organic compounds and polymers.

    Biology: Employed in the study of carbohydrate metabolism and enzyme interactions.

    Medicine: Investigated for its potential use in drug delivery systems and as a building block for pharmaceutical compounds.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 1,6-anhydro-B-D-glucose 2,3,4-tribenzoate involves its interaction with specific molecular targets and pathways. The compound can act as a substrate for enzymes involved in carbohydrate metabolism, leading to the formation of various metabolites. Additionally, the benzoyl groups can interact with cellular components, affecting cellular processes and signaling pathways .

Comparison with Similar Compounds

Similar Compounds

    1,6-Anhydro-B-D-glucose: A precursor to 1,6-anhydro-B-D-glucose 2,3,4-tribenzoate, used in similar applications.

    1,6-Anhydro-2,3,4-tri-O-benzoyl-B-D-glucopyranose: Another benzoylated derivative with similar properties and applications.

    1,6-Anhydro-2,4-dideoxy-B-D-glycerohexopyranos-3-ulose: A related compound used in the synthesis of complex carbohydrates

Uniqueness

1,6-Anhydro-B-D-glucose 2,3,4-tribenzoate is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. This makes it particularly useful in specialized applications where other similar compounds may not be as effective .

Properties

IUPAC Name

[(1R,2R,3S,4R,5R)-3,4-dibenzoyloxy-6,8-dioxabicyclo[3.2.1]octan-2-yl] benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H22O8/c28-24(17-10-4-1-5-11-17)33-21-20-16-31-27(32-20)23(35-26(30)19-14-8-3-9-15-19)22(21)34-25(29)18-12-6-2-7-13-18/h1-15,20-23,27H,16H2/t20-,21-,22+,23-,27-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PUALUCOESOGESO-GWQOTCSHSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2C(C(C(C(O1)O2)OC(=O)C3=CC=CC=C3)OC(=O)C4=CC=CC=C4)OC(=O)C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@@H]2[C@H]([C@@H]([C@H]([C@H](O1)O2)OC(=O)C3=CC=CC=C3)OC(=O)C4=CC=CC=C4)OC(=O)C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H22O8
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

474.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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